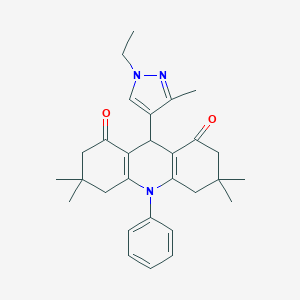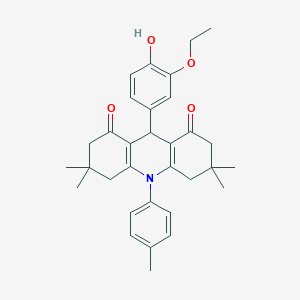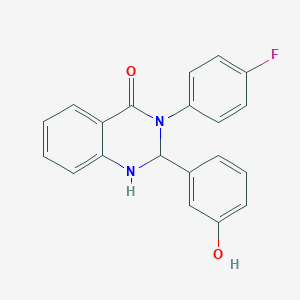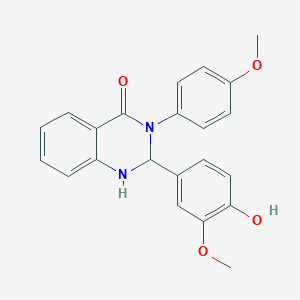![molecular formula C25H21N3O2 B430724 (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430724.png)
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a benzotriazole moiety, a methoxybenzylidene group, and a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the methoxybenzylidene intermediate, and finally, the coupling with the dihydronaphthalenone core.
Preparation of Benzotriazole Derivative: Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of Methoxybenzylidene Intermediate: The methoxybenzylidene group can be introduced by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the desired intermediate.
Coupling with Dihydronaphthalenone: The final step involves coupling the benzotriazole derivative and the methoxybenzylidene intermediate with the dihydronaphthalenone core under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzotriazole moiety is known for its ability to stabilize radicals and participate in electron transfer reactions, which can contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazole: A simpler analog with similar structural features but lacking the methoxybenzylidene and dihydronaphthalenone groups.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Another compound with a benzotriazole moiety but different substituents.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzaldehyde: Contains both benzotriazole and triazole groups.
Uniqueness
The uniqueness of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the methoxybenzylidene group and the dihydronaphthalenone core distinguishes it from simpler benzotriazole derivatives .
Propriétés
Formule moléculaire |
C25H21N3O2 |
|---|---|
Poids moléculaire |
395.5g/mol |
Nom IUPAC |
(2E)-2-[[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-24-13-10-17(14-19-12-11-18-6-2-3-7-21(18)25(19)29)15-20(24)16-28-23-9-5-4-8-22(23)26-27-28/h2-10,13-15H,11-12,16H2,1H3/b19-14+ |
Clé InChI |
ORKDDNHAHLVDKG-XMHGGMMESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430641.png)
![Ethyl 2-[[2-methoxy-5-[3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methoxy]benzoate](/img/structure/B430642.png)


![10-acetyl-3-(2-fluorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430648.png)
![2-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B430649.png)




![N-(3-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B430660.png)
![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430664.png)
